molecular formula C7H7ClN2O2 B15018480 methyl N-(5-chloropyridin-2-yl)carbamate

methyl N-(5-chloropyridin-2-yl)carbamate

Cat. No.: B15018480
M. Wt: 186.59 g/mol
InChI Key: IAAYBQPCESERMR-UHFFFAOYSA-N
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Description

Methyl N-(5-chloropyridin-2-yl)carbamate is a carbamate derivative featuring a pyridine ring substituted with a chlorine atom at the 5-position and a methyl carbamate group at the 2-position. The chlorine atom enhances electron-withdrawing properties, influencing reactivity and stability, while the carbamate group provides a versatile site for further functionalization. Its synthesis typically involves the reaction of 5-chloropyridin-2-amine with methyl chloroformate under basic conditions, as exemplified in related carbamate syntheses .

Properties

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

IUPAC Name

methyl N-(5-chloropyridin-2-yl)carbamate

InChI

InChI=1S/C7H7ClN2O2/c1-12-7(11)10-6-3-2-5(8)4-9-6/h2-4H,1H3,(H,9,10,11)

InChI Key

IAAYBQPCESERMR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=NC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    One-Pot Reaction: A common method involves the reaction of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere.

    Carbamoylation: Another method involves the use of N-substituted carbamoyl chlorides formed in situ and subsequently reacted with substituted phenols.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl N-(5-chloropyridin-2-yl)carbamate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other substituents using nucleophilic reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted carbamates with different functional groups.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

Molecular Targets and Pathways: Methyl N-(5-chloropyridin-2-yl)carbamate exerts its effects by interacting with specific molecular targets and pathways. The compound’s mechanism of action involves the inhibition of enzymes or receptors that play a crucial role in biological processes. For example, it may inhibit collagen prolyl 4-hydroxylases, leading to reduced collagen synthesis and anti-fibrotic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl (5-benzyloxy-3,4,6-trimethylpyridin-2-yl)carbamate

  • Structure : Features a pyridine ring with a benzyloxy group at the 5-position and three methyl groups at the 3-, 4-, and 6-positions. The carbamate group is attached to the 2-position.
  • Synthesis : Synthesized via reaction of 5-benzyloxy-3,4,6-trimethylpyridin-6-amine with methyl chloroformate in acetone using K₂CO₃ as a base .
  • Key Differences :
    • The benzyloxy group introduces steric bulk and lipophilicity compared to the chlorine atom in the target compound.
    • Additional methyl substituents on the pyridine ring may enhance thermal stability but reduce solubility in polar solvents.

tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate

  • Structure : Contains a 5-chloropyridin-2-yl moiety linked to a methyl group, which is further bonded to a tert-butyl carbamate group.
  • Synthesis : Likely involves Boc (tert-butoxycarbonyl) protection of the amine group on the pyridine-methyl intermediate .
  • Key Differences: The tert-butyl group offers superior hydrolytic stability compared to the methyl carbamate in the target compound.

N-(5-Chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-{[(5-methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)carbonyl]amino}cyclohexyl]ethanediamide

  • Structure : A complex derivative with a 5-chloropyridin-2-yl group linked to a cyclohexyl-thiazolopyridine scaffold.
  • Synthesis : Multi-step process involving base-mediated coupling of intermediates, including ethyl ester hydrochloride salts and acid adducts .
  • Key Differences :
    • The extended structure includes a bicyclic thiazolopyridine system, enabling interactions with biological targets (e.g., enzymes or receptors).
    • The dimethylcarbamoyl group enhances hydrophobicity and may improve membrane permeability compared to simpler carbamates.

Comparative Analysis Table

Compound Name Key Substituents/Features Synthesis Method Stability/Solubility Trends Potential Applications
Methyl N-(5-chloropyridin-2-yl)carbamate 5-Cl, methyl carbamate Reaction of amine with methyl chloroformate Moderate stability, polar solvent solubility Pharmaceuticals, agrochemicals
Methyl (5-benzyloxy-3,4,6-trimethylpyridin-2-yl)carbamate 5-benzyloxy, 3,4,6-trimethyl, methyl carbamate Similar to above with K₂CO₃ High lipophilicity, lower solubility Specialty polymers, catalysts
tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate 5-Cl, methyl spacer, tert-butyl carbamate Boc protection strategies High hydrolytic stability Peptide synthesis, drug intermediates
N-(5-Chloropyridin-2-yl)-...ethanediamide 5-Cl, thiazolopyridine scaffold Multi-step coupling High bioactivity, moderate solubility Anticancer or antimicrobial agents

Research Findings and Implications

  • Electronic Effects : The 5-chloro substituent in this compound enhances electrophilicity, making it reactive toward nucleophiles. This contrasts with benzyloxy or tert-butyl derivatives, where steric effects dominate .
  • Synthetic Flexibility : The carbamate group serves as a versatile handle for further modifications, enabling tailored physicochemical properties for diverse applications.

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